4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15941098
InChI: InChI=1S/C13H12O4/c1-6-4-9-8(3)11(12(14)15)13(16)17-10(9)5-7(6)2/h4-5H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC15941098

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name 4,6,7-trimethyl-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C13H12O4/c1-6-4-9-8(3)11(12(14)15)13(16)17-10(9)5-7(6)2/h4-5H,1-3H3,(H,14,15)
Standard InChI Key JXDLRDKDBVZFNM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 4,6,7-trimethyl-2-oxochromene-3-carboxylic acid, reflects its substitution pattern: three methyl groups at positions 4, 6, and 7 of the chromene ring, a ketone at position 2, and a carboxylic acid at position 3. Its molecular formula (C₁₃H₁₂O₄) and weight (232.23 g/mol) were confirmed via high-resolution mass spectrometry. The chromene core adopts a planar configuration, though substituents like the carboxylic acid group may induce slight deviations from planarity, as observed in analogous structures .

Spectroscopic Properties

While specific spectral data for this compound are unavailable, related chromenes exhibit characteristic UV-Vis absorption bands between 250–350 nm due to π→π* transitions in the conjugated system . Infrared spectroscopy of similar compounds reveals peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol
IUPAC Name4,6,7-Trimethyl-2-oxochromene-3-carboxylic acid
CAS NumberNot publicly disclosed
Topological Polar Surface Area74.6 Ų (estimated)

Synthesis and Purification

Purification Techniques

Purification often employs flash column chromatography on silica gel, followed by recrystallization from solvents like acetone or ethanol . High-purity batches (>97%) are commercially available from suppliers such as Leyan and Bidepharm.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone) and weakly polar solvents (e.g., ethyl acetate). Stability studies indicate that chromene derivatives are sensitive to prolonged UV exposure due to the conjugated π-system .

Crystallographic Data

Although no single-crystal X-ray data exist for this compound, the structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate reveals non-planar distortions: the diethylamino group is rotated 6.7° from the chromene plane, while the carboxylate group deviates by 11.4° . Such torsional angles may influence packing and intermolecular interactions.

Biological Activity and Mechanisms

Antimicrobial and Antiparasitic Effects

Coumarins with similar substitution patterns demonstrate activity against Leishmania species, a parasite causing leishmaniasis. Molecular docking studies reveal that analogs bind to trypanothione reductase (Ki < 100 nM), a key enzyme in parasite redox homeostasis . The trimethyl groups in this compound could improve membrane permeability, potentiating antiparasitic effects .

Table 2: Comparative Bioactivity of Chromene Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)
Coumarin–BMT hybrid 8eAcetylcholinesterase50.81 nM
COU-130Trypanothione reductase65 nM (estimated)
Tacrine (control)Acetylcholinesterase31.13 nM

Applications in Materials Science

Fluorescent Probes

Chromenes serve as fluorophores in bioimaging and optoelectronics. The diethylamino-substituted analog emits blue fluorescence (λₑₘ = 450 nm), suggesting potential applications in OLEDs or pH-sensitive probes . The methyl and carboxylic acid groups in this compound could tune emission wavelengths and solubility.

Photocleavable Protecting Groups

Coumarin-4-ylmethyl esters undergo UV-induced cleavage, making them useful in controlled drug release . Functionalization of the carboxylic acid group in this compound could yield photo-labile conjugates for targeted therapies.

SupplierPurityPackaging
Leyan>97%1–5 g
Bidepharm>98%5–10 g

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibiting activities.

  • Derivatization: Synthesize esters or amides to enhance bioavailability.

  • Crystallography: Resolve the crystal structure to guide computational modeling.

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